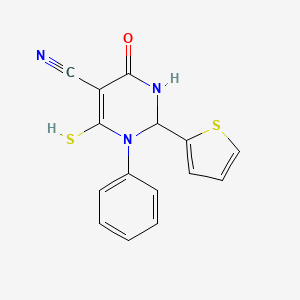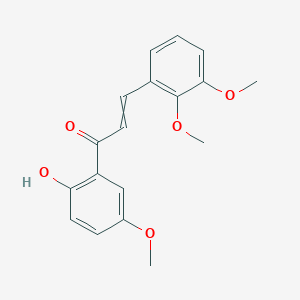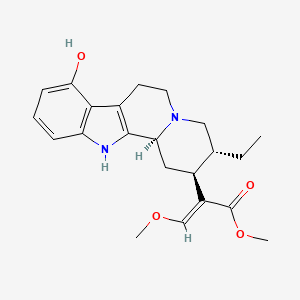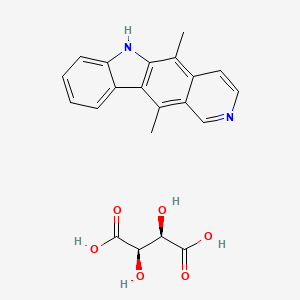
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione is a N-arylpiperazine.
Scientific Research Applications
Chemical Reactions and Derivatives : This compound is involved in various chemical reactions. For example, it participates in ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives, forming products like pyrimidines, acetoacetamides, urethanes, and carboxamides under different conditions (Kinoshita et al., 1989).
Synthesis of Pyrimidine Derivatives : It's used in the synthesis of novel pyrimidine derivatives. These derivatives have shown potential in various applications, including antimicrobial activities. For example, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones exhibit promising antibacterial and antifungal activities (Vidule, 2011).
Antimicrobial Properties : Certain derivatives have been synthesized and tested for antimicrobial activities. For instance, specific pyrimidine derivatives have shown selective growth inhibition of Cryptococcus neoformans, a pathogenic yeast (Fellah et al., 1996).
Anticonvulsant Activity : Some derivatives, such as Mannich bases derived from 3‐Aryl‐pyrrolidine‐2,5‐diones, have been evaluated for their anticonvulsant activity. Several of these molecules displayed promising profiles in this area (Obniska et al., 2010).
Spectroscopic and Docking Studies : There's also research on the spectroscopic characterization and molecular docking studies of these derivatives. For example, studies on 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione provided insights into its molecular properties and potential biological activity (Murugesan et al., 2021).
Synthesis of Heterocyclic Compounds : It's instrumental in synthesizing various heterocyclic compounds, often leading to potential biological agents. This synthesis encompasses a broad spectrum of chemical methodologies and applications (Rahmani et al., 2018).
properties
Product Name |
3-(4-chlorophenyl)-6-(4-methyl-1-piperazinyl)-1H-pyrimidine-2,4-dione |
|---|---|
Molecular Formula |
C15H17ClN4O2 |
Molecular Weight |
320.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17ClN4O2/c1-18-6-8-19(9-7-18)13-10-14(21)20(15(22)17-13)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,22) |
InChI Key |
SOGFJQLZLRYRKC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-(5-phenyl-2-tetrazolyl)acetohydrazide](/img/structure/B1228798.png)
![N-[[[2-(2-methylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide](/img/structure/B1228799.png)

![N-[(3-methylphenyl)methyl]-6-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1228801.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[[1-oxo-2-(1-oxo-2-isoquinolinyl)ethyl]amino]acetamide](/img/structure/B1228802.png)
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1228804.png)
![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)

![1-[(2-Methylpropylamino)methylidene]-3-nitro-6,7,8,9-tetrahydrodibenzofuran-2-one](/img/structure/B1228813.png)




